![molecular formula C17H12ClN3O3S2 B5827198 N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide](/img/structure/B5827198.png)
N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide typically involves a Schiff base condensation reaction. This reaction is carried out by reacting 4-chlorobenzophenone with tosyl hydrazide under controlled conditions . The product is then purified and crystallized using slow evaporation techniques to obtain high-purity crystals .
Analyse Chemischer Reaktionen
N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings, respectively.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s nonlinear optical properties make it suitable for applications in optoelectronic devices and laser safety.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with key biological processes is well-documented .
Vergleich Mit ähnlichen Verbindungen
N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its resulting properties. Similar compounds include:
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: This compound shares a similar structure but differs in its functional groups and resulting properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have similar biological activities but differ in their core structures and specific applications.
The uniqueness of this compound lies in its specific combination of a thiazole ring, sulfonyl group, and chlorophenyl group, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(4-chlorophenyl)sulfonylphenyl]methylideneamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c18-13-3-7-15(8-4-13)26(23,24)14-5-1-12(2-6-14)9-20-21-17(22)16-10-25-11-19-16/h1-11H,(H,21,22)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLPEOPJLUTGGV-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CSC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CSC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
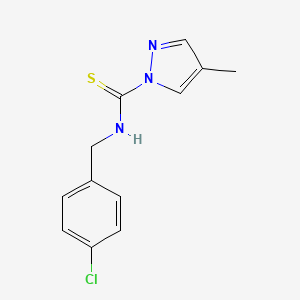
![3-[(2-Methoxyphenyl)methyl]-5-(4-propylphenyl)-1,2,4-oxadiazole](/img/structure/B5827133.png)
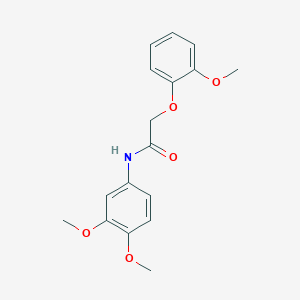
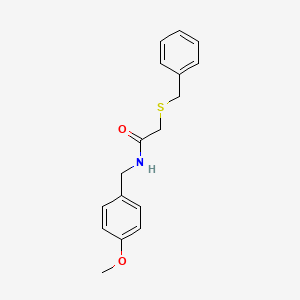
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5827155.png)
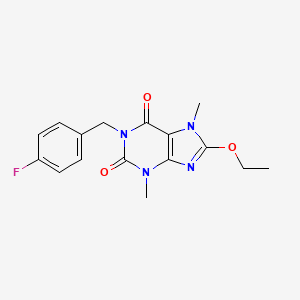

![1-(2-Fluorobenzoyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine](/img/structure/B5827172.png)
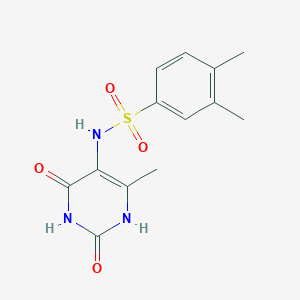
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5827209.png)
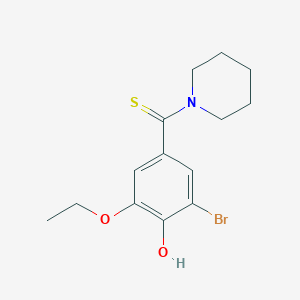
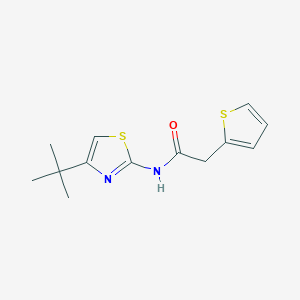
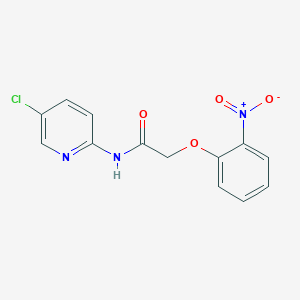
![3-[(5-methyl-2-furyl)methyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5827250.png)
